molecular formula C22H25N3O B13377636 (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one

Cat. No.: B13377636
M. Wt: 347.5 g/mol
InChI Key: JTTAVTJCUPGWJT-SILNSSARSA-N
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Description

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is a synthetic organic compound that belongs to the imidazole family. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzylidene group, a methylphenyl group, and a pentylamino group attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one typically involves the condensation of appropriate aldehydes and amines with imidazole derivatives. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, imidazole derivatives are explored for their therapeutic potential. This compound may be investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and optimize its use in medicine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with benzylidene, methylphenyl, and amino groups. Examples include:

  • (5Z)-5-benzylidene-2-(pentylamino)imidazol-4-one
  • (5Z)-5-benzylidene-3-(4-methylphenyl)imidazol-4-one

Uniqueness

What sets (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse applications in research and industry, making it a compound of interest for further study.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-pentyliminoimidazolidin-4-one

InChI

InChI=1S/C22H25N3O/c1-3-4-8-15-23-22-24-20(16-18-9-6-5-7-10-18)21(26)25(22)19-13-11-17(2)12-14-19/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,23,24)/b20-16-

InChI Key

JTTAVTJCUPGWJT-SILNSSARSA-N

Isomeric SMILES

CCCCCN=C1N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C

Canonical SMILES

CCCCCN=C1NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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